WZ4141R: A Technical Guide for Researchers
WZ4141R: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of WZ4141R, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Chemical Structure and Properties
WZ4141R is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its chemical structure is characterized by a fused pyrazole and pyrimidine ring system, a common scaffold for kinase inhibitors.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)-N'-(3-methoxy-4-(methoxycarbonyl)phenyl)urea |
| CAS Number | 2319589-98-3 |
| Molecular Formula | C21H22ClN5O2 |
| Molecular Weight | 427.89 g/mol |
| SMILES | COC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)C3=CNC4=C3C=C(C=N4)Cl)C(=O)OC |
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO. Limited solubility in water and ethanol. | General knowledge on pyrazolopyrimidine derivatives.[1] |
Spectroscopic Data:
Mechanism of Action and Signaling Pathway
WZ4141R functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. The primary signaling cascades inhibited by WZ4141R include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are crucial for cell proliferation, survival, and differentiation.[3][4][5]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of WZ4141R.
Biological Activity and Quantitative Data
WZ4141R has been shown to exhibit potent inhibitory activity against EGFR. While specific IC50 values for WZ4141R are not consistently reported across public sources, pyrazolopyrimidine derivatives have demonstrated EGFR inhibitory activity in the nanomolar to low micromolar range.
In Vitro Efficacy:
| Assay | Cell Line | Endpoint | Result |
| EGFR Kinase Inhibition | - | IC50 | Not specifically reported for WZ4141R. |
| Cell Viability (MTT/MTS) | Various cancer cell lines | GI50 / IC50 | Not specifically reported for WZ4141R. |
| Western Blot | Various cancer cell lines | p-EGFR, p-AKT, p-ERK levels | Expected to decrease. |
In Vivo Efficacy:
Pharmacokinetic and in vivo efficacy data for WZ4141R are not currently available in the public domain.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of WZ4141R. These are generalized protocols and may require optimization for specific experimental conditions.
Synthesis of WZ4141R
A plausible synthetic route for WZ4141R, based on the synthesis of similar pyrazolopyrimidine derivatives, is outlined below.
Figure 2: General synthetic workflow for pyrazolopyrimidine derivatives.
Detailed Protocol: The synthesis of pyrazolo[3,4-d]pyrimidine cores often involves the cyclization of a 5-amino-4-cyanopyrazole with a suitable one-carbon synthon. Subsequent functionalization of the pyrazolopyrimidine core would be necessary to introduce the specific side chains of WZ4141R. The final product would require purification, typically by column chromatography, and characterization by NMR and mass spectrometry to confirm its structure and purity.
EGFR Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
WZ4141R (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of WZ4141R in kinase buffer.
-
In a 384-well plate, add 2.5 µL of each WZ4141R dilution. Include a no-inhibitor control (DMSO vehicle).
-
Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each WZ4141R concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT)
This protocol outlines a method to assess the effect of WZ4141R on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A431, HCC827)
-
Complete cell culture medium
-
WZ4141R (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of WZ4141R in complete culture medium.
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of WZ4141R. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol describes how to analyze the effect of WZ4141R on the phosphorylation of EGFR and its downstream targets, AKT and ERK.
Materials:
-
Cancer cell line
-
WZ4141R
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of WZ4141R for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
WZ4141R is a pyrazolopyrimidine-based inhibitor of EGFR with potential applications in cancer research and drug development. This guide provides a foundational understanding of its chemical properties, mechanism of action, and relevant experimental protocols. Further research is required to fully elucidate its physicochemical properties, in vivo efficacy, and pharmacokinetic profile. The provided methodologies offer a starting point for researchers to investigate the biological effects of WZ4141R and similar compounds.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
